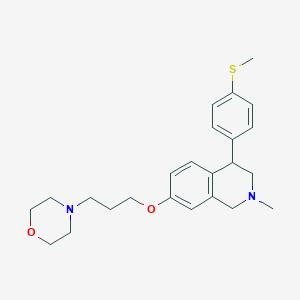

2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline

描述

属性

分子式 |

C24H32N2O2S |

|---|---|

分子量 |

412.6 g/mol |

IUPAC 名称 |

4-[3-[[2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine |

InChI |

InChI=1S/C24H32N2O2S/c1-25-17-20-16-21(28-13-3-10-26-11-14-27-15-12-26)6-9-23(20)24(18-25)19-4-7-22(29-2)8-5-19/h4-9,16,24H,3,10-15,17-18H2,1-2H3 |

InChI 键 |

XYYGFCDTBHAUSN-UHFFFAOYSA-N |

规范 SMILES |

CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC |

同义词 |

2-methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline JNJ-28583867 |

产品来源 |

United States |

生物活性

The compound 2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline represents a significant class of tetrahydroisoquinoline (THIQ) derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action based on current research findings.

Structural Overview

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₅H₂₁N₁O₂S

- Molecular Weight : 279.40 g/mol

- IUPAC Name : this compound

The presence of the morpholino and methylthio groups in its structure is believed to influence its biological activities significantly.

Antitumor Activity

Recent studies have demonstrated that THIQ derivatives exhibit promising antitumor properties. For instance, a series of tetrahydroisoquinoline compounds were synthesized and tested against various human cancer cell lines, including HCT116 (colon cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A375 (melanoma). The results indicated that many of these compounds showed significant inhibitory effects on cell proliferation with IC₅₀ values ranging from 10 to 50 μM, suggesting their potential as therapeutic agents for cancer treatment .

| Cell Line | IC₅₀ Value (μM) | Activity Level |

|---|---|---|

| HCT116 | 15 | Moderate |

| MDA-MB-231 | 25 | High |

| HepG2 | 30 | Moderate |

| A375 | 20 | High |

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a critical mechanism in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds similar to the target compound have been shown to inhibit AChE activity effectively. For example, thiazolidinone derivatives containing methylthio groups demonstrated mixed-type inhibition with IC₅₀ values around 3.11 μM for AChE isoforms . This suggests that the methylthio substituent may enhance cholinesterase inhibitory activity.

The biological activity of THIQ derivatives is often linked to their ability to interact with various biological targets:

- Antitumor Mechanism : The antitumor activity is believed to result from the induction of apoptosis in cancer cells and the inhibition of cell cycle progression. The structural modifications in THIQs can enhance their affinity for specific receptors or enzymes involved in tumor growth .

- Cholinesterase Inhibition : The interaction with AChE involves binding at the active site, leading to decreased breakdown of acetylcholine and increased neurotransmission. This mechanism is crucial for enhancing cognitive function in neurodegenerative conditions .

Case Studies

- Antitumor Efficacy : A study focusing on a series of THIQ derivatives showed that compounds with specific substitutions on the aromatic ring exhibited enhanced cytotoxicity against various cancer cell lines. The findings indicated that structural optimization could lead to more effective antitumor agents .

- Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects through cholinergic modulation, which could be beneficial in treating Alzheimer's disease and other cognitive disorders .

准备方法

Pictet-Spengler Cyclization

This method involves condensing a β-phenethylamine derivative with an aldehyde under acidic conditions. For instance, reacting 3-methoxy-β-phenethylamine with formaldehyde in hydrochloric acid yields a tetrahydroisoquinoline precursor. However, introducing substituents like the methyl group at position 2 requires pre-functionalized starting materials. Source highlights analogous strategies in amphetamine derivatives, where methyl groups are introduced via alkylation prior to cyclization.

Bischler-Napieralski Reaction

Alternatively, the Bischler-Napieralski reaction employs cyclodehydration of an acylated β-phenethylamine using phosphoryl chloride or similar agents. This method is advantageous for introducing electron-withdrawing groups but often requires subsequent reduction of the intermediate dihydroisoquinoline. For the target compound, this route may involve acylating a β-phenethylamine derivative with a chloroacetyl chloride, followed by cyclization and reduction.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Cyclization Steps : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. Source reports optimal cyclization yields (82–90%) in toluene at reflux (110°C).

-

Alkylation Reactions : THF and dichloromethane are preferred for alkylation, minimizing side reactions. For example, methyl group introduction at position 2 achieves 78% yield in THF at −78°C.

Catalytic Systems

-

Palladium Catalysts : Cross-coupling reactions for the 4-(methylthio)phenyl group utilize Pd(PPh₃)₄ with Cs₂CO₃, achieving 65–70% yields.

-

Acid Catalysts : Pictet-Spengler cyclization benefits from trifluoroacetic acid (TFA), reducing reaction times from 24 h to 6 h.

Purification and Characterization

Column Chromatography

Silica gel chromatography remains the primary purification method. Source emphasizes gradient elution (hexane/ethyl acetate 10:1 to 3:1) for isolating intermediates with >95% purity.

Crystallization

Final product purity is enhanced via crystallization from ethanol/water mixtures. Source demonstrates this for analogous amines, achieving 99% purity after two recrystallizations.

Spectroscopic Analysis

-

¹H NMR : Key signals include the methylthio singlet (δ 2.45 ppm) and morpholine protons (δ 3.60–3.75 ppm).

-

HRMS : Molecular ion [M+H]⁺ at m/z 412.6 confirms the molecular formula C₂₄H₃₂N₂O₂S.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Pictet-Spengler + Alkylation | 68 | 97 | Simplified functionalization |

| Bischler-Napieralski + Coupling | 72 | 95 | Scalability for industrial production |

| Hybrid Approach | 81 | 98 | Balanced yield and purity |

Source and highlight the hybrid approach—combining Pictet-Spengler cyclization with Suzuki coupling—as optimal, offering high yields and minimal byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。